An In-depth Technical Guide to the Chemical Properties of N-(4-Methoxyphenyl)maleimide
An In-depth Technical Guide to the Chemical Properties of N-(4-Methoxyphenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
N-(4-Methoxyphenyl)maleimide is a derivative of maleimide, a class of compounds widely utilized in chemical synthesis and bioconjugation. The presence of the methoxyphenyl group influences its electronic properties, solubility, and reactivity, making it a subject of interest in polymer chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity, supported by experimental data and procedural outlines.
Core Chemical and Physical Properties
N-(4-Methoxyphenyl)maleimide is a solid compound at room temperature. Its core structure consists of a maleimide ring attached to a p-methoxyphenyl group. This substitution pattern is key to its specific chemical characteristics.
Table 1: General and Physical Properties of N-(4-Methoxyphenyl)maleimide
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₃ | [1][2][3][4] |
| Molecular Weight | 203.19 g/mol | [1][2][3][4] |
| CAS Number | 1081-17-0 | [1][2][3][4] |
| Appearance | Yellow to green solid precipitate | [5] |
| Melting Point | 129 °C | [5] |
| Solubility | Soluble in THF, DMF, DMSO, Chloroform, Ethyl Acetate | [5] |
| Enthalpy of Sublimation (ΔsubH) | 121.1 ± 0.8 kJ/mol (at 350-370 K) | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of N-(4-Methoxyphenyl)maleimide. The following tables summarize key data from Fourier-Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.
Table 2: Key FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
| 3074 | Aromatic C-H stretching | [5] |
| 1778, 1714 | C=O stretching (imide) | [5] |
| 1621, 1588, 1439 | C=C ring stretching (aromatic) | [5] |
| 1265, 1221 | Asymmetric C-O-C stretching | [5] |
| 1091 | Symmetric C-O-C stretching | [5] |
Table 3: Key ¹H-NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Source(s) |
| 7.23–7.35 | multiplet | Aromatic protons (4H) | [5] |
| 7.15 | singlet | -CH=CH- (maleimide ring protons, 2H) | [5] |
| 4.02–3.05 | multiplet | Protons in –CH–CH– group (in polymer form) | [5] |
Synthesis and Experimental Protocols
The synthesis of N-(4-Methoxyphenyl)maleimide is typically achieved through a two-step process involving the formation of an intermediate maleamic acid, followed by cyclodehydration.
Step 1: Formation of N-(4-Methoxyphenyl)maleamic Acid
-
Dissolve p-anisidine (also known as 4-methoxyaniline) and maleic anhydride in N,N-Dimethylformamide (DMF) in separate flasks.
-
Add the maleic anhydride solution dropwise to the p-anisidine solution.
-
Stir the reaction mixture for three hours at 25°C.
-
Pour the resulting solution into crushed ice to precipitate the intermediate, p-anisylmaleamic acid.
-
Filter the yellow solid precipitate and dry it under a vacuum.
-
Recrystallize the solid from methanol to obtain the pure intermediate.
Step 2: Cyclodehydration to N-(4-Methoxyphenyl)maleimide
-
Treat the purified p-anisylmaleamic acid with a mixture of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅).
-
Stir the solution for three hours at 50°C.
-
Pour the reaction mixture into crushed ice or cold water.
-
A green solid precipitate of N-(4-Methoxyphenyl)maleimide will form.
-
Filter the precipitate, wash thoroughly with water, and dry to yield the final product (Yield: ~70%).
An alternative method for the cyclodehydration step involves using acetic anhydride and a weak base like sodium acetate.[6][7]
Chemical Reactivity and Applications
The reactivity of N-(4-Methoxyphenyl)maleimide is dominated by the electrophilic double bond in the maleimide ring, making it susceptible to various addition reactions.
Maleimides are well-known for their highly efficient and selective reaction with thiols via a Michael addition mechanism.[8] This reaction proceeds rapidly under mild, physiological pH conditions (6.5-7.5) to form a stable thioether bond.[9] This specificity makes maleimide derivatives, including N-(4-Methoxyphenyl)maleimide, invaluable reagents in bioconjugation for labeling proteins and peptides at cysteine residues.
As an active dienophile, the maleimide ring readily participates in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[7] This allows for the construction of complex cyclic systems and is a powerful tool in organic synthesis.
The vinylene group of the maleimide ring can undergo polymerization under radical conditions.[5] N-(4-Methoxyphenyl)maleimide can be homopolymerized or copolymerized with other monomers, such as methyl acrylate or ethyl acrylate, to create polymers with high thermal stability.[5][10] These polymers are of interest for applications in electronics and other industries requiring heat-resistant materials.[11]
-
Place N-(4-Methoxyphenyl)maleimide (0.01 mol) in a round-bottom flask with 30 ml of Tetrahydrofuran (THF).
-
Add a free radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN) (20 mg).
-
Reflux the solution at 60°C for 12-36 hours.
-
Isolate the resulting polymer by precipitating it in an excess amount of a methanol-water mixture.
-
Wash the polymer precipitate several times with methanol.
-
Dry the final polymer under a vacuum at 55-60°C.
Thermal Properties and Stability
Polymers derived from N-substituted maleimides are known for their significant thermal stability.[11] Thermogravimetric analysis (TGA) of the homopolymer of N-(4-Methoxyphenyl)maleimide shows that weight loss begins at approximately 220°C, with significant degradation occurring in the range of 220–550°C.[5] This indicates good thermal resistance suitable for various industrial applications.
Table 4: Thermal Degradation Data
| Temperature | Property | Source(s) |
| 220 °C | Onset of weight loss | [5] |
| ~300 °C | ~34.8% weight loss | [5] |
| 220-550 °C | Range of significant weight loss | [5] |
Safety and Handling
As with any laboratory chemical, N-(4-Methoxyphenyl)maleimide should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use only in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[13]
References
- 1. N-(p-Methoxyphenyl)maleimide [webbook.nist.gov]
- 2. N-(p-Methoxyphenyl)maleimide [webbook.nist.gov]
- 3. N-(p-Methoxyphenyl)maleimide [webbook.nist.gov]
- 4. N-(p-Methoxyphenyl)maleimide [webbook.nist.gov]
- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
